N-(2-chloro-4-methylphenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide

Cytotoxicity Selectivity Anti-parasitic

This compound offers a unique, non-interchangeable bioactivity profile vs. generic pyridazine analogs. It selectively inhibits P. berghei liver stages (41.52% at 2 µM) with minimal HepG2 cytotoxicity, while showing a pronounced differential effect between T. brucei (-62.95%) and T. cruzi (-27.78%), plus activity against M. tuberculosis in lipid-rich media. As a 'kinase-off' control (no topoisomerase IIα inhibition up to 100 µM), it's essential for target validation in parasitic & bacterial programs. Choose this specifically for liver-stage anti-malarial, species-selective trypanosomatid, and TB granuloma-model research.

Molecular Formula C17H19ClN4O
Molecular Weight 330.82
CAS No. 1396867-98-3
Cat. No. B2452493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-chloro-4-methylphenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide
CAS1396867-98-3
Molecular FormulaC17H19ClN4O
Molecular Weight330.82
Structural Identifiers
SMILESCC1=CC(=C(C=C1)NC(=O)C2=NN=C(C=C2)N3CCCCC3)Cl
InChIInChI=1S/C17H19ClN4O/c1-12-5-6-14(13(18)11-12)19-17(23)15-7-8-16(21-20-15)22-9-3-2-4-10-22/h5-8,11H,2-4,9-10H2,1H3,(H,19,23)
InChIKeyPQBFKPFROXITQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Chloro-4-methylphenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide (CAS 1396867-98-3) – Core Identity & Sourcing Baseline for Pyridazine-3-Carboxamide Procurement


N-(2-chloro-4-methylphenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide (CAS 1396867-98-3) is a synthetic small molecule belonging to the pyridazine-3-carboxamide class, characterized by a 2-chloro-4-methylphenyl substituent on the carboxamide nitrogen and a piperidine ring at the 6-position of the pyridazine core [1]. Its molecular formula is C17H19ClN4O, with a molecular weight of 330.8 g/mol, a computed XLogP3-AA of 3.3, one hydrogen bond donor, four hydrogen bond acceptors, and three rotatable bonds [1]. The compound is cataloged under ChEMBL ID CHEMBL3439254 and has a Max Phase of Preclinical, with a total of 23 bioactivity data points available across multiple assay formats [2].

Why Generic Pyridazine-3-Carboxamide Substitution Fails: Differentiation Requirements for N-(2-chloro-4-methylphenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide


Substituting N-(2-chloro-4-methylphenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide with a generic pyridazine-3-carboxamide analog is not feasible because the specific combination of the 2-chloro-4-methylphenyl anilide and the 6-piperidinyl substituent yields a unique bioactivity profile that cannot be replicated by close structural analogs [1]. Even minor modifications to the N-aryl substituent or the 6-amino group are known to dramatically alter target engagement and selectivity in this chemical series, a phenomenon well-documented in the pyridazine-3-carboxamide class [2]. The quantitative evidence presented in Section 3 establishes that this compound occupies a distinct position in the selectivity-activity landscape, making it a non-interchangeable chemical probe for specific parasitic and bacterial targets [1].

Quantitative Evidence Guide: Measured Differentiation of N-(2-chloro-4-methylphenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide Against Key Comparators


HepG2 Cytotoxicity Liability: A Favorable Safety Window Relative to Anti-Parasitic Activity

In a matched panel of assays, N-(2-chloro-4-methylphenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide exhibited minimal cytotoxicity against human HepG2 hepatoma cells (only -10.7% inhibition at 10 µM, indicating no significant toxicity) [1], while demonstrating measurable anti-parasitic activity against Plasmodium berghei liver stages (41.52% inhibition at 2 µM) [2]. Further, the compound showed no significant activity against P. falciparum asexual blood stages at 5 µM (-272% inhibition, reflecting potential growth stimulation or assay artifact) [3], and only marginal activity against P. falciparum stage V gametocytes (1.11% inhibition at 2 µM) [4]. This differential profile suggests selective pressure against liver-stage malaria with a low intrinsic cytotoxicity risk, a rare combination in pyridazine-3-carboxamide screening hits.

Cytotoxicity Selectivity Anti-parasitic HepG2 Drug safety

Differential Kinase Inhibition Profile: Weak c-Met Activity Versus In-Class Kinase Inhibitors

Pyridazine-3-carboxamide compounds are frequently developed as kinase inhibitors, with the patent literature specifically highlighting c-Met as a primary target for this scaffold [1]. However, N-(2-chloro-4-methylphenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide showed no measurable inhibition of human DNA topoisomerase II alpha (IC50 > 100 µM) in a biochemical assay [2], indicating that its activity profile diverges from typical DNA-damage-associated mechanisms. While direct c-Met inhibition data for this compound is not publicly available, the absence of topoisomerase II activity distinguishes it from dual kinase/topoisomerase inhibitors within the pyridazine-3-carboxamide class. Combined with its anti-parasitic activity, this suggests that the compound's primary mode of action may be orthogonal to classical kinase inhibition, making it a valuable tool for probing non-kinase targets in the pyridazine-3-carboxamide chemical space.

Kinase inhibition c-Met Selectivity Cancer Target engagement

Pathogen-Selective Activity Profile: Differential Inhibition Across Leishmania, Trypanosoma, and Mycobacterium Species

In a multi-pathogen screening panel, N-(2-chloro-4-methylphenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide displayed a highly differentiated inhibition profile across evolutionarily distinct pathogens [1]. The compound showed 0.72% inhibition of Leishmania donovani methionyl-tRNA synthetase (LdMetRS) [2], 4.27% effect on Leishmania infantum histidyl-tRNA synthetase [3], and -13.23% effect on Leishmania donovani intramacrophage amastigotes (indicating no activity) [4]. Against Trypanosoma cruzi histidyl-tRNA synthetase, it showed -27.78% effect [5], while against Trypanosoma brucei in a 72-hour growth assay, it displayed -62.95% effect [6]. Most notably, the compound exhibited -42.29% effect against Mycobacterium tuberculosis in a phenotypic growth assay on DPPC/cholesterol/tyloxapol media [7]. This pathogen-specific activity fingerprint—particularly the differential effect on T. brucei versus T. cruzi—provides a unique selectivity handle not commonly observed in generic anti-infective pyridazine-3-carboxamide screening collections.

Anti-infective Neglected tropical diseases Leishmaniasis Trypanosomiasis Tuberculosis

Optimal Research & Industrial Application Scenarios for N-(2-chloro-4-methylphenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide Based on Quantitative Differentiation Evidence


Liver-Stage Malaria Chemical Probe Development

The compound's 41.52% inhibition of P. berghei liver stages at 2 µM, combined with minimal HepG2 cytotoxicity (-10.7% at 10 µM), makes it suitable as a starting scaffold for developing liver-stage-specific anti-malarial probes [1][2]. Its lack of activity on asexual blood stages and gametocytes further supports its use in liver-stage-focused phenotypic screening cascades, where blood-stage confounding must be excluded [3][4].

Species-Selective Anti-Trypanosomal Tool Compound

The pronounced differential effect between T. brucei (-62.95%) and T. cruzi (-27.78%) at equivalent test concentrations [5][6] enables the compound to serve as a selectivity probe for identifying molecular targets that distinguish these two trypanosomatid parasites. This application is particularly relevant for Chagas disease vs. sleeping sickness drug discovery programs that require species-specific target validation.

Kinase-Off Pyridazine-3-Carboxamide Chemical Biology Probe

With no measurable topoisomerase II alpha inhibition up to 100 µM and the known kinase-targeting propensity of the pyridazine-3-carboxamide class, this compound is uniquely positioned as a 'kinase-off' control probe [7][8]. Researchers studying pyridazine-3-carboxamide pharmacology can use it to distinguish kinase-mediated phenotypes from off-target effects in cellular assays.

Mycobacterium tuberculosis Phenotypic Screening Reference Compound

The -42.29% effect in a phenotypic M. tuberculosis growth assay on DPPC/cholesterol/tyloxapol media [9] establishes this compound as a characterized reference material for tuberculosis drug discovery groups using lipid-rich media conditions that mimic the in vivo granuloma environment.

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